2-アセチル-1,2,3,4-テトラヒドロイソキノリン

概要

説明

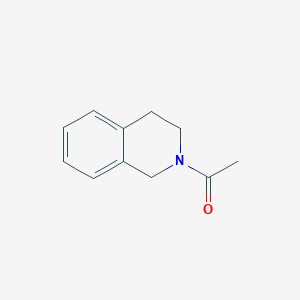

2-Acetyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with an acetyl group attached to the nitrogen atom.

科学的研究の応用

2-Acetyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in developing new therapeutic agents for treating various diseases.

Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

作用機序

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which it belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq-based compounds are known to interact with their targets, leading to changes that result in their biological activity

Pharmacokinetics

A related compound, 2-acetyl-1-ethyl-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline (aetiq), has been found to be stable against liver enzymes in the microsomal and s9 fractions, indicating good bioavailability .

Result of Action

Aetiq, a related compound, has been shown to attenuate nitric oxide (no) and reactive oxygen species generation in activated microglial bv-2 cells .

生化学分析

Biochemical Properties

2-Acetyl-1,2,3,4-tetrahydroisoquinoline has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to attenuate nitric oxide (NO) and reactive oxygen species generation, and downregulate the production of proinflammatory enzymes such as inducible NO synthase, cyclooxygenase-2, and matrix metalloproteinase-3 at both mRNA and protein levels .

Cellular Effects

In cellular processes, 2-Acetyl-1,2,3,4-tetrahydroisoquinoline has been observed to have significant effects. It has been tested for its anti-inflammatory properties in activated microglial BV-2 cells . It influences cell function by attenuating NFκB signaling by downregulating NFκB nuclear translocation .

Molecular Mechanism

At the molecular level, 2-Acetyl-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. It suppresses the generation of proinflammatory cytokines IL-1β and TNF-α . This compound also shows stability against liver enzymes in the microsomal and S9 fractions, indicative of good bioavailability .

Temporal Effects in Laboratory Settings

It has been suggested that this compound might be utilized towards the development of a therapy for neuroinflammation-related diseases .

Metabolic Pathways

It is known that isoquinoline alkaloids, to which this compound belongs, form an important class of natural products that exert diverse biological activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The acetylation of the resulting tetrahydroisoquinoline can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2-Acetyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like Grignard reagents and organolithium compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or amines.

類似化合物との比較

2-Acetyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives:

1,2,3,4-Tetrahydroisoquinoline: Lacks the acetyl group, resulting in different chemical and biological properties.

2-Methyl-1,2,3,4-tetrahydroisoquinoline: Has a methyl group instead of an acetyl group, affecting its reactivity and biological activity.

2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Contains a phenyl group, which can enhance its interaction with biological targets.

The uniqueness of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline lies in its acetyl group, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

生物活性

2-Acetyl-1,2,3,4-tetrahydroisoquinoline (2-AcTHIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

2-AcTHIQ is characterized by an acetyl group at the second position of the tetrahydroisoquinoline structure. Its molecular formula is with a molecular weight of approximately 175.23 g/mol. The compound's structural features contribute to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that 2-AcTHIQ exhibits significant antimicrobial activity against a range of pathogens. It has been shown to inhibit bacterial growth effectively, making it a candidate for further exploration in antimicrobial therapy.

Anticancer Effects

2-AcTHIQ demonstrates promising anticancer properties. Studies have indicated that it can inhibit tumor growth by inducing apoptosis in cancer cells. This effect is mediated through the modulation of signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

The compound has been studied for its neuroprotective capabilities, particularly in models of neurodegenerative diseases. It has been observed to attenuate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer’s disease .

The biological activity of 2-AcTHIQ is attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : It downregulates the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in neuroinflammation.

- Antioxidant Activity : The compound scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Interaction with Neurotransmitter Systems : Preliminary studies suggest that 2-AcTHIQ may modulate neurotransmitter systems, enhancing synaptic plasticity and cognitive functions.

Pharmacokinetics

Research into the pharmacokinetics of 2-AcTHIQ indicates that it has good bioavailability and stability against metabolic degradation. This property enhances its potential as a therapeutic agent.

Study on Neuroinflammation

A study conducted on activated microglial BV-2 cells demonstrated that 2-AcTHIQ significantly reduced nitric oxide (NO) production and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The findings suggest its utility in developing therapies for neuroinflammatory diseases.

Anticancer Study

Another study highlighted the anticancer effects of 2-AcTHIQ on various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways and inhibited cell migration and invasion, indicating its potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | Disruption of bacterial cell wall synthesis |

| Anticancer | Induces apoptosis in cancer cells | Activation of caspases; inhibition of migration |

| Neuroprotective | Reduces oxidative stress and inflammation | Scavenging ROS; inhibition of pro-inflammatory cytokines |

特性

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPPSLURCSFQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344892 | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14028-67-2 | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do modifications to the structure of 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives affect their multidrug resistance reversal activity?

A: Research indicates that introducing specific structural modifications to the 2-acetyl-1,2,3,4-tetrahydroisoquinoline scaffold can influence its ability to reverse multidrug resistance (MDR) in cancer cells. Specifically, attaching a carbon chain derived from fatty acids at the C-1 position of the tetrahydroisoquinoline ring significantly impacts MDR reversal activity []. This suggests that the length and properties of the side chain at this position play a crucial role in the compound's interaction with biological targets related to MDR.

Q2: What synthetic approaches can be employed to produce substituted 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives?

A: The Bischler-Napieralski cyclization reaction is a key method for synthesizing 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives []. This reaction enables the formation of the isoquinoline ring system from readily available starting materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。